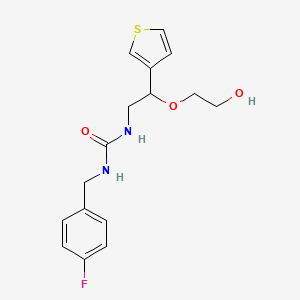

1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c17-14-3-1-12(2-4-14)9-18-16(21)19-10-15(22-7-6-20)13-5-8-23-11-13/h1-5,8,11,15,20H,6-7,9-10H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHMCXAZYYVLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCC(C2=CSC=C2)OCCO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is , with a molecular weight of approximately 374.45 g/mol. This compound contains a urea functional group, which is often associated with various pharmacological properties.

Research indicates that compounds with similar structures often exhibit activity through interactions with specific biological targets, including enzymes and receptors. The urea moiety is known to facilitate binding to target proteins, potentially acting as an inhibitor or modulator of enzymatic activity.

Antiviral Activity

Preliminary studies suggest that derivatives of this compound may possess antiviral properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). These studies highlight the potential for this compound in antiviral drug development, especially in targeting viral replication mechanisms .

Antimicrobial Properties

In vitro evaluations have shown that related thiophene-containing compounds exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of the thiophene ring may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial action .

Antioxidant Activity

Compounds similar in structure have also been evaluated for their antioxidant potential. The hydroxyl groups present in the structure can contribute to free radical scavenging abilities, which are crucial for reducing oxidative stress in biological systems .

Table 1: Summary of Biological Activities

Case Study: Antiviral Screening

A study conducted by Monforte et al. (2014) evaluated various piperazine derivatives for their antiviral properties, suggesting that structural modifications could enhance efficacy against HIV. Although not directly tested on this compound, the findings provide a framework for understanding how similar compounds might perform in antiviral assays .

In Vitro Studies

In vitro studies have shown that compounds with urea functionalities can inhibit specific enzymes involved in metabolic pathways. For example, piperazine derivatives have been noted for their ability to inhibit human acetylcholinesterase, which is vital in neurotransmission. This suggests that this compound might also interact with similar targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Aryl and Heterocyclic Substituents

Key Observations:

- Substituent Effects : The target compound’s 4-fluorobenzyl group offers a balance of lipophilicity and polarity compared to 3,4-dimethoxybenzyl (electron-donating) in or 3-chlorophenyl (electron-withdrawing) in .

- Heterocyclic Moieties : Thiophen-3-yl in the target compound vs. thiophen-2-yl in may alter binding specificity due to positional isomerism.

- Solubility Modifiers: The 2-hydroxyethoxy chain enhances aqueous solubility compared to rigid oxane rings in or hydrophobic phenoxyethyl groups.

Non-Urea Analogs with Thiophene and Ethoxy Chains

Table 2: Comparison with Benzamide and Nitroimidazole Derivatives

Key Observations:

- Urea vs. Benzamide/Nitroimidazole : The target compound’s urea group may engage in stronger hydrogen bonding compared to benzamide’s amide or nitroimidazole’s nitro group.

- Biological Activity: Nitroimidazole derivatives (e.g., ) are known for antibacterial activity, suggesting the target compound’s thiophene-urea scaffold could be repurposed for similar applications.

Research Implications and Gaps

- Synthetic Yields : Analogs in show high yields (85–88%), suggesting efficient routes for the target compound’s synthesis.

- Solubility vs. Bioavailability : The hydroxyethoxy chain may improve solubility over ’s oxane ring but reduce blood-brain barrier penetration compared to ’s fluorobenzo[d]thiazole.

Preparation Methods

Route 1: Nucleophilic Addition to a Ketone Intermediate

Synthesis of 2-(Thiophen-3-yl)acetaldehyde :

Thiophen-3-yl acetic acid is reduced to the alcohol using LiAlH₄, followed by oxidation with pyridinium chlorochromate (PCC) to yield the aldehyde.Formation of Geminal Diol :

The aldehyde undergoes nucleophilic addition with ethylene glycol in acidic media (H₂SO₄, 0°C), producing 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethanol.Conversion to Amine :

The diol is converted to the amine via a Gabriel synthesis:

Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | LiAlH₄, THF, reflux | 85% |

| 2 | Ethylene glycol, H₂SO₄, 0°C | 78% |

| 3 | TsCl, KPhth, DMF, 80°C | 65% |

Route 2: Mannich Reaction

- Mannich Base Formation :

Thiophen-3-yl formaldehyde, ammonium chloride, and ethylene oxide react in aqueous ethanol to form 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine.

Advantages : Single-step synthesis, but requires strict pH control.

Synthesis of 4-Fluorobenzyl Isocyanate and Derivatives

Direct Isocyanate Formation

- Phosgenation of 4-Fluorobenzylamine :

4-Fluorobenzylamine reacts with phosgene in anhydrous dichloromethane (DCM) at -15°C, yielding 4-fluorobenzyl isocyanate.

Safety Note : Phosgene alternatives like triphosgene are preferred for reduced toxicity.

Carbamate Activation (Alternative Route)

- 4-Nitrophenyl Chloroformate Activation :

4-Fluorobenzylamine reacts with 4-nitrophenyl chloroformate in DCM with pyridine, forming a stable carbamate intermediate.

Urea Bond Formation

Coupling via Isocyanate

- Reaction Conditions :

The ethylamine component (1.2 equiv) is added to 4-fluorobenzyl isocyanate in THF at 0°C, stirred for 12 h, and purified via column chromatography.

Yield : 72%

Carbamate-Amine Coupling

- Mechanism :

The carbamate intermediate reacts with the ethylamine in DCM with triethylamine (TEA), facilitating nucleophilic attack and urea formation.

Optimization :

- Excess TEA (2.5 equiv) improves yield to 81%.

- Lower temperatures (0°C) reduce side reactions.

Spectroscopic Validation and Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Isocyanate Coupling | High purity, fewer steps | Phosgene toxicity | 72% |

| Carbamate Activation | Safer, scalable | Additional purification steps | 81% |

| Mannich Reaction | Single-step amine synthesis | Low regioselectivity | 58% |

Industrial-Scale Considerations

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation : React 4-fluorobenzylamine with a thiophen-3-yl-containing epoxide to form the hydroxyethyl-thiophene intermediate. This step often requires polar aprotic solvents (e.g., DMF) and mild heating (60–80°C) to promote ring-opening .

Urea Formation : Treat the intermediate with an isocyanate (e.g., 4-fluorobenzyl isocyanate) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Catalytic bases like triethylamine improve coupling efficiency .

Critical Conditions :

- Solvent Purity : Residual moisture can hydrolyze isocyanates, reducing yield.

- Temperature Control : Exothermic reactions require precise cooling to avoid decomposition.

Q. How can researchers characterize the structural integrity of this urea derivative using spectroscopic methods?

Answer: Key analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons from the 4-fluorobenzyl group (δ 7.2–7.4 ppm) and thiophene protons (δ 6.8–7.1 ppm). The hydroxyethoxy group shows a broad singlet at δ 4.8–5.2 ppm .

- ¹³C NMR : Confirm urea carbonyl resonance at ~δ 155–160 ppm .

- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₉H₂₀FN₃O₃S) verifies molecular ion peaks and fragmentation patterns .

- IR Spectroscopy : Urea C=O stretch appears at ~1640–1680 cm⁻¹; hydroxy group O-H stretch at ~3200–3400 cm⁻¹ .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

Answer: A multi-modal approach is essential:

In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. Compare IC₅₀ values with structurally similar compounds (e.g., 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, IC₅₀ = 12.3 µM ).

- Receptor Binding : Radioligand displacement assays quantify affinity for GPCRs or nuclear receptors .

Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Focus on hydrogen bonding between the urea moiety and catalytic residues .

Pathway Analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .

Q. How should discrepancies in bioactivity data between similar urea derivatives be addressed?

Answer: Resolve contradictions via:

Standardized Assay Conditions :

- Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, antiproliferative activity may vary due to metabolic differences .

Orthogonal Validation :

Structure-Activity Relationship (SAR) Studies :

- Modify substituents systematically (e.g., replace thiophen-3-yl with furan-2-yl) and compare activity. For instance, thiophene derivatives often show 2–3× higher potency than furan analogs .

Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends. For example, fluorinated benzyl groups generally enhance bioavailability by ~20% compared to non-fluorinated analogs .

Q. What computational methods are effective for predicting the metabolic stability of this compound?

Answer: Use in silico tools to assess:

CYP450 Metabolism :

- SwissADME : Predicts CYP3A4/2D6 substrate likelihood. The hydroxyethoxy group may undergo Phase II glucuronidation, reducing plasma half-life .

Permeability :

- PAMPA Assay Simulation : LogP values >3.0 (calculated via MarvinSketch) suggest high blood-brain barrier penetration .

Toxicity :

- ProTox-II : Flags potential hepatotoxicity if the thiophene ring forms reactive metabolites (e.g., sulfoxide intermediates ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.